2-Sulfobenzoic acid hydrate

Description

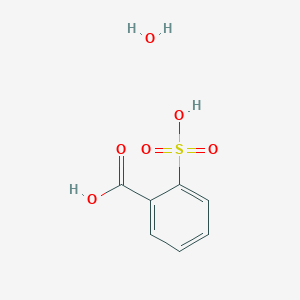

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-sulfobenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJWSZOEEIYKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924464 | |

| Record name | 2-Sulfobenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-68-6 | |

| Record name | 2-Sulfobenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-SULFOBENZOIC ACID HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Sulfobenzoic Acid Hydrate from 2-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 2-sulfobenzoic acid hydrate, commencing from 2-chlorobenzoic acid. The synthesis follows a two-step process involving an initial chlorosulfonation reaction to form an intermediate sulfonyl chloride, which is subsequently hydrolyzed to yield the desired product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a thorough understanding of the process.

Synthetic Pathway Overview

The conversion of 2-chlorobenzoic acid to 2-sulfobenzoic acid is effectively achieved through a two-step synthetic sequence. The initial step involves the electrophilic aromatic substitution of 2-chlorobenzoic acid using chlorosulfonic acid. This reaction introduces a chlorosulfonyl group onto the benzene ring, yielding 2-chloro-5-chlorosulfonylbenzoic acid. Due to the directing effects of the chloro and carboxylic acid groups, the sulfonation occurs at the position para to the chloro group and meta to the carboxylic acid group.

The second step is the hydrolysis of the intermediate sulfonyl chloride. In the presence of water, the chlorosulfonyl group is converted to a sulfonic acid group, leading to the formation of 2-sulfobenzoic acid. The final product is typically isolated as a hydrate.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid

This procedure outlines the chlorosulfonation of 2-chlorobenzoic acid to produce the intermediate, 2-chloro-5-chlorosulfonylbenzoic acid.

Materials:

-

o-Chlorobenzoic acid

-

Chlorosulfonic acid

-

Ice

-

Water

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

A mixture of o-chlorobenzoic acid (2.0 kg) and chlorosulfonic acid (10.5 kg) is heated at 90°-100° C for 5 hours.

-

The reaction mixture is then cooled to 25° C.

-

The cooled mixture is slowly poured into a 10-liter mixture of ice and water over approximately 1 hour, maintaining the temperature below 10° C by adding more ice as needed. The final volume of the slurry will be about 40 liters.

-

The solid material is collected by filtration and washed thoroughly with fresh water.

-

The crude wet cake is dissolved in 16 liters of diethyl ether.

-

The ether layer is washed once with 2 liters of saturated aqueous sodium chloride solution and subsequently dried over anhydrous magnesium sulfate.

-

The filtered ether solution is concentrated in vacuo with the continuous addition of hexane.

-

The resulting hexane slurry is concentrated to a final volume of approximately 8 liters and filtered.

-

The crystalline product is washed with hexane and dried in the atmosphere.

Step 2: Hydrolysis of 2-Chloro-5-chlorosulfonylbenzoic Acid to this compound

This general procedure for the hydrolysis of an aromatic sulfonyl chloride can be adapted for the conversion of 2-chloro-5-chlorosulfonylbenzoic acid to 2-sulfobenzoic acid. In the presence of water, the chlorosulfonyl group hydrolyzes to the corresponding sulfonic acid[1].

Materials:

-

2-Chloro-5-chlorosulfonylbenzoic acid

-

Water

-

(Optional) A suitable solvent for recrystallization (e.g., water)

Procedure:

-

The 2-chloro-5-chlorosulfonylbenzoic acid is mixed with water.

-

The mixture is heated to facilitate the hydrolysis reaction. The specific temperature and reaction time may need to be optimized, but heating at 100°C for 1 hour has been shown to be effective for similar substrates.

-

After the reaction is complete, the solution is cooled to induce crystallization of the this compound.

-

The crystalline product is collected by filtration.

-

(Optional) The crude product can be purified by recrystallization from water to obtain a purer form of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound from 2-chlorobenzoic acid.

| Step 1: Chlorosulfonation of 2-Chlorobenzoic Acid | |

| Reactant | Quantity |

| o-Chlorobenzoic acid | 2.0 kg |

| Chlorosulfonic acid | 10.5 kg |

| Reaction Conditions | |

| Temperature | 90°-100° C |

| Time | 5 hours |

| Product | 2-Chloro-5-chlorosulfonylbenzoic acid |

| Yield | 2.5 kg (76.8% of theoretical) |

| Melting Point | 149°-151° C |

| Step 2: Hydrolysis to this compound | |

| Reactant | 2-Chloro-5-chlorosulfonylbenzoic acid |

| Reagent | Water |

| Reaction Conditions | |

| Temperature | ~100° C (typical) |

| Time | ~1 hour (typical) |

| Product | This compound |

| Yield | High (expected) |

| Purity | Can be improved by recrystallization |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

2-Sulfobenzoic acid hydrate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Sulfobenzoic acid hydrate, a versatile organic compound with applications spanning chemical synthesis, analytical chemistry, and industrial processes. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and illustrates its synthetic lineage.

Core Chemical Identifiers and Properties

2-Sulfobenzoic acid is a hygroscopic compound that readily forms a hydrate. It is characterized by the presence of both a carboxylic acid and a sulfonic acid functional group on a benzene ring.

| Identifier | Value | Reference |

| CAS Number | 123333-68-6 | |

| Molecular Formula | C₇H₈O₆S | |

| Molecular Weight | 220.20 g/mol | |

| IUPAC Name | 2-sulfobenzoic acid;hydrate | |

| Synonyms | Hydronium hydrogen 2-sulfobenzoate, Benzoic acid, 2-sulfo-, monohydrate |

A summary of its key physicochemical properties is provided below.

| Property | Value | Reference |

| Appearance | White to pale cream or pale grey crystalline powder | |

| Melting Point | 66-73 °C (clear melt) | |

| Boiling Point | 568.6 °C at 760 mmHg (anhydrous) | [1] |

| Flash Point | 297.7 °C (anhydrous) | [1] |

| Solubility | Soluble in water and alcohol; insoluble in ether. | |

| Purity (Assay) | ≥97.5 to ≤102.5% (Aqueous acid-base Titration) | |

| Water Content | ≤22.0% (Karl Fischer Titration) |

Synthesis and Purification

The synthesis of 2-sulfobenzoic acid is typically achieved through the sulfonation of benzoic acid. The hydrate can be obtained by crystallization from water. A common precursor in related syntheses is o-sulfobenzoic anhydride, which can be prepared from acid ammonium o-sulfobenzoate.

Experimental Protocol: Preparation of Acid Ammonium o-Sulfobenzoate from Saccharin

This protocol outlines the synthesis of a key intermediate for producing 2-sulfobenzoic acid derivatives.

Materials:

-

o-Sulfobenzoic imide ("saccharin insoluble")

-

Concentrated hydrochloric acid (sp. gr. 1.19)

-

Distilled water

-

Ice

Procedure:

-

In a 12-L flask equipped with a stirrer and reflux condenser, combine 188 g (1 mole) of o-sulfobenzoic imide, 565 cc of distilled water, and 188 g of concentrated hydrochloric acid.[2]

-

Boil the mixture with continuous stirring until all the solid has dissolved, which typically takes 2.5 to 3 hours.[2]

-

Add a second 188 g portion of o-sulfobenzoic imide to the solution.[2]

-

Continue to heat and stir the mixture until a clear solution is once again obtained (approximately 1.5 to 2 hours).[2]

-

Pour the hot solution into a crock and allow it to cool, promoting crystallization.[2]

-

Collect the resulting crystals using a suction funnel and wash them with ice-cold distilled water to remove residual hydrochloric acid.[2]

-

Dry the crystals. The mother liquor and washings can be concentrated under reduced pressure to yield a second crop of crystals.[2]

Experimental Protocol: Purification of 2-Sulfobenzoic Acid

A standard method for purifying 2-sulfobenzoic acid is through recrystallization.

Materials:

-

Crude 2-sulfobenzoic acid

-

Distilled water

Procedure:

-

Dissolve the crude 2-sulfobenzoic acid in a minimum amount of hot distilled water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and dry them. The S-benzylisothiuronium salt of the acid has a melting point of 205.5-206.5°C when crystallized from aqueous ethanol, which can be used for characterization.

Synthetic Relationships and Pathways

The following diagram illustrates the synthetic relationship between key compounds in the preparation of 2-sulfobenzoic acid and its anhydride.

Caption: Synthetic pathway from saccharin to this compound.

Applications in Research and Development

2-Sulfobenzoic acid and its derivatives are valuable reagents in various scientific and industrial fields.

Chemical Synthesis:

-

Dye Manufacturing: The sulfonic acid group enhances the water solubility of dyes, making 2-sulfobenzoic acid a useful intermediate in the synthesis of sulfonaphthalein indicators and other colorants.

-

Organic Synthesis: It serves as a catalyst or ligand in reactions such as esterification and redox reactions. Its anhydride is a reactive intermediate used to introduce the o-sulfobenzoyl group into molecules.[3]

Pharmaceutical Development:

-

Drug Intermediates: 2-Sulfobenzoic anhydride is employed in the preparation of sulfonamide-based drugs.

Analytical Chemistry:

-

Derivatization Reagent: 2-Sulfobenzoic anhydride is used for the derivatization of phenols and alcohols to facilitate their detection by mass spectrometry.[4] This process converts hydroxyl groups into sulfonic acid groups, which are readily ionized.[4]

Environmental Science:

-

Heavy Metal Remediation: The compound can form complexes with metal ions, making it effective in the removal of heavy metals from wastewater.

Signaling Pathways

Currently, there is no significant body of research indicating that this compound is directly involved in biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate, analytical reagent, and industrial compound rather than a modulator of cellular signaling.

Safety and Handling

This compound is classified as a corrosive solid. It can cause severe skin burns and serious eye damage.[5] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[3]

References

2-Sulfobenzoic acid hydrate melting point and decomposition temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of 2-Sulfobenzoic acid hydrate, specifically its melting point and decomposition temperature. The information is curated for professionals in research, scientific, and drug development fields who require precise data and methodologies for material characterization.

Core Data Presentation

The thermal properties of this compound are critical parameters for its handling, storage, and application in various chemical processes. The following table summarizes the available quantitative data for its melting point.

| Thermal Property | Reported Value (°C) |

| Melting Point | 66 - 73[1] |

| 78 - 80 |

Note: The variation in the reported melting point ranges may be attributed to differences in the purity of the substance, the degree of hydration, and the experimental method used for determination.

Experimental Protocols

To ensure accurate and reproducible determination of the melting point and decomposition temperature of this compound, the following detailed experimental protocols are recommended.

Melting Point Determination (Capillary Method)

This method is a standard and widely accepted technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The dry, powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is inserted into its designated holder.

-

Initial Determination (Rapid Heating): A preliminary determination can be performed by heating the sample rapidly to get an approximate melting range.

-

Accurate Determination (Slow Heating): For an accurate measurement, a fresh sample is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Decomposition Temperature Determination (Thermogravimetric Analysis - TGA)

TGA is an essential technique to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina, platinum)

-

Analytical balance

-

Inert gas supply (e.g., Nitrogen) and/or air supply

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan.

-

Instrument Setup: The sample pan is placed onto the TGA balance mechanism. The furnace is sealed, and the desired atmosphere (e.g., nitrogen or air) is purged through the system at a controlled flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from ambient to 600°C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. The onset temperature of a mass loss step is typically reported as the decomposition temperature. The different steps in the TGA curve can be correlated to the loss of water of hydration and subsequent decomposition of the molecule. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.

Thermal Transition Analysis (Differential Scanning Calorimetry - DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other thermal transitions.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans and lids (e.g., aluminum)

-

Crimper for sealing pans

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed into a DSC pan. The pan is hermetically sealed using a crimper. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Thermal Program: The sample is subjected to a controlled temperature program, including heating and cooling cycles at a specified rate (e.g., 10°C/min).

-

Data Acquisition: The DSC instrument records the heat flow to or from the sample relative to the reference.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. Endothermic peaks correspond to processes like melting, while exothermic peaks can indicate crystallization or decomposition. The onset temperature of the melting peak is typically taken as the melting point.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the thermal properties of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Caption: Expected Thermal Events for this compound upon Heating.

References

A Technical Guide to the Hygroscopic Nature and Storage of 2-Sulfobenzoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of 2-sulfobenzoic acid hydrate, a compound utilized in various chemical syntheses. Due to its propensity to absorb moisture from the atmosphere, proper handling and storage are critical to maintain its chemical integrity and ensure the accuracy and reproducibility of experimental results. This document outlines the nature of its hygroscopicity, recommended storage conditions, and standard experimental protocols for its characterization.

Physicochemical Properties and Storage Recommendations

The physical and chemical properties of this compound are summarized below, with a focus on its sensitivity to moisture. Adherence to the recommended storage conditions is paramount to preserving the material's quality.

| Property | Value | Citation |

| Synonyms | o-Sulfobenzoic acid hydrate, 2-Carboxybenzenesulfonic acid hydrate | |

| Molecular Formula | C₇H₆O₅S·H₂O | [1] |

| Molecular Weight | 220.20 g/mol | [2] |

| Appearance | White to pale cream or pale grey crystals or crystalline powder | [3] |

| Melting Point | 66-73 °C | [3] |

| Hygroscopic Nature | Sensitive to moisture, hygroscopic | [4][5][6] |

| Recommended Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7] |

| Specific Storage Temp. | Room temperature. | [4] |

| Atmosphere | For stringent applications, store under an inert atmosphere (e.g., Argon). | |

| Incompatible Materials | Strong oxidizing agents. | [8] |

Understanding and Quantifying Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For a solid compound like this compound, this can lead to physical changes such as clumping, and ultimately, to a change in the measured mass and concentration of solutions prepared from it. In some cases, excessive moisture absorption can even lead to the material dissolving into a concentrated aqueous solution, a phenomenon known as deliquescence.

Two primary analytical techniques are employed to quantitatively assess the hygroscopic nature of a substance: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Experimental Protocols

1. Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This provides valuable information on the extent and kinetics of water sorption and desorption.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposure to a stream of dry air or nitrogen (0% RH) until a stable mass is achieved. This initial mass serves as the baseline.

-

Sorption Isotherm: The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates. The mass change at each RH step is recorded.

-

Desorption Isotherm: Following the sorption phase, the RH is decreased in a similar stepwise fashion back to 0% RH, and the mass change is again recorded at each step until equilibrium is reached.

-

Data Analysis: The change in mass as a function of RH is plotted to generate sorption and desorption isotherms. The shape of these isotherms can reveal information about the material's crystallinity, amorphous content, and the nature of its interaction with water vapor.[7][9]

2. Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between iodine and water. This technique is particularly useful for determining the initial water content of this compound upon receipt and for monitoring any changes over time due to atmospheric moisture absorption.

Methodology:

-

Instrument Preparation: The Karl Fischer titrator, whether volumetric or coulometric, is prepared with the appropriate KF reagents. The titration vessel is conditioned to a dry, endpoint state.

-

Sample Handling: Due to the hygroscopic nature of this compound, sample handling must be performed rapidly and, if possible, in a low-humidity environment such as a glove box.[10]

-

Sample Introduction: An accurately weighed sample of the compound is quickly introduced directly into the conditioned titration vessel.

-

Titration: The titration is initiated. The instrument automatically adds the Karl Fischer reagent until all the water in the sample has reacted. The volume of reagent used (in volumetric titration) or the total charge passed (in coulometric titration) is used to calculate the amount of water in the sample.[8][11]

-

Calculation: The water content is typically expressed as a weight percentage of the sample.

Visualizing Workflows and Logical Relationships

To ensure the integrity of this compound in a laboratory setting, a logical workflow for its handling and storage is essential. The following diagrams, generated using the DOT language, illustrate key processes and decision points.

Caption: Workflow for Handling Hygroscopic this compound.

Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.

Conclusion

The hygroscopic nature of this compound necessitates careful attention to its handling and storage to ensure its stability and the reliability of experimental outcomes. By implementing the storage conditions and handling workflows outlined in this guide, researchers can minimize moisture-induced degradation and variability. For quantitative characterization, Dynamic Vapor Sorption and Karl Fischer Titration are the recommended analytical methods, providing detailed insights into the material's interaction with atmospheric moisture.

References

- 1. This compound [sigmaaldrich.com]

- 2. This compound | C7H8O6S | CID 24820382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. particletechlabs.com [particletechlabs.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. tainstruments.com [tainstruments.com]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. news-medical.net [news-medical.net]

- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 11. labicom.cz [labicom.cz]

Spectral Analysis of 2-Sulfobenzoic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-sulfobenzoic acid hydrate. The information is intended to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound. It is important to note that specific peak assignments and values can be influenced by the solvent and instrument conditions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Multiplet | 1H | Aromatic CH |

| ~7.5 - 7.7 | Multiplet | 3H | Aromatic CH |

| Variable | Broad Singlet | 3H | -COOH, -SO₃H, H₂O |

Note: The chemical shifts of the acidic protons and water are highly variable and depend on factors such as concentration, solvent, and temperature. The spectrum is typically recorded in a mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆)[1].

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~140 | Quaternary Aromatic C-SO₃H |

| ~134 | Quaternary Aromatic C-COOH |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid, Sulfonic acid, H₂O) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1220, ~1170 | Strong | S=O stretch (Sulfonic acid) |

| ~1030 | Strong | S-O stretch (Sulfonic acid) |

| ~750 | Strong | C-H bend (Ortho-disubstituted aromatic) |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reproducible and high-quality spectral data. The following are generalized protocols for NMR and IR analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

Tetramethylsilane (TMS) internal standard

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a solvent mixture of CDCl₃ and DMSO-d₆ (a common ratio is 1:1, but may be optimized). The use of a mixed solvent system is often necessary to achieve good solubility.

-

Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Process the ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

IR Spectroscopy Protocol

Objective: To obtain an FT-IR spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method. The ATR method is often preferred for its simplicity and minimal sample preparation.

Materials:

-

This compound

-

For KBr method: Spectroscopic grade potassium bromide (KBr), mortar and pestle, pellet press.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, optionally equipped with an ATR accessory.

Procedure (ATR Method):

-

Sample Preparation:

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the analysis of this compound.

Caption: Workflow for NMR and IR spectral analysis of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Sulfobenzoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 2-Sulfobenzoic acid hydrate. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on ensuring personal and environmental safety.

Chemical Identification and Physical Properties

This compound is a white to off-white crystalline solid. It is a hygroscopic substance, meaning it readily absorbs moisture from the air. Due to its corrosive nature, it must be handled with care.

| Identifier | Value | Source |

| Chemical Name | This compound | Thermo Fisher Scientific |

| CAS Number | 123333-68-6 | Thermo Fisher Scientific |

| Molecular Formula | C₇H₆O₅S·xH₂O | Thermo Fisher Scientific |

| Molecular Weight | 202.19 g/mol (anhydrous) | CP Lab Chemicals[1] |

| Appearance | White to pale cream or pale grey crystals or crystalline powder | Thermo Fisher Scientific[2] |

| Odor | Odorless | Thermo Fisher Scientific[3] |

| Physical State | Solid | Thermo Fisher Scientific[3] |

| Melting Point | 66-73 °C (clear melt) | Thermo Fisher Scientific[2] |

| Solubility | Soluble in water | ChemicalBook[4] |

| Sensitivity | Hygroscopic, Air sensitive | Thermo Fisher Scientific, ChemBK[1] |

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3][5] Ingestion is harmful and can cause burns to the gastrointestinal tract.[6] Inhalation of dust can lead to chemical burns of the respiratory tract.[6]

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | PubChem[7] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | PubChem[7] |

| Acute Toxicity, Oral (Harmful) | Not specified | R22: Harmful if swallowed | Cole-Parmer[6] |

GHS Pictogram:

Signal Word: Danger[3]

Toxicological Information

At a cellular level, the effects of sulfobenzoic acids are not well-characterized in terms of specific signaling pathways. The corrosive action is a direct result of the chemical properties of the substance leading to cell necrosis.

Experimental Protocols for Hazard Assessment

For a comprehensive safety assessment of this compound, standardized experimental protocols such as those provided by the Organisation for Economic Co-operation and Development (OECD) are recommended.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 431)

This test method is used to identify corrosive and non-corrosive chemicals without the use of live animals.[10]

Methodology:

-

Test System: A reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin is used.[10]

-

Procedure:

-

Viability Assessment:

-

Classification:

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline provides a sequential testing strategy to determine the eye irritation or corrosion potential of a substance.[12][13]

Methodology:

-

Weight-of-the-Evidence Analysis: Before any in vivo testing, all existing relevant data on the substance and structurally related chemicals should be analyzed.[12][13] This includes results from in vitro tests.

-

In Vivo Test (if necessary):

-

Evaluation:

Handling and Storage Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated and exposure limits are exceeded.[6]

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[6]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[6]

-

Wash hands thoroughly after handling.[3]

-

Minimize dust generation and accumulation.[6]

Storage Conditions

-

Store in a cool, dry, well-ventilated place.[6]

-

Keep the container tightly closed.[6]

-

Store in a corrosives area.[6]

-

Due to its hygroscopic nature, store protected from moisture.[6]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[6]

Spill and Leak Procedures

A detailed workflow for handling a solid corrosive chemical spill is outlined below.

Caption: Workflow for the cleanup of a solid corrosive chemical spill.

Chemical Risk Assessment

A systematic risk assessment should be conducted before working with this compound.

Caption: A four-step process for chemical risk assessment.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] this compound should be treated as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.

Transportation Information

This compound is regulated for transport.

| Regulation | Information | Source |

| DOT Hazard Class | 8 | Thermo Fisher Scientific[5] |

| Packing Group | II | Thermo Fisher Scientific[5] |

| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. | Thermo Fisher Scientific[5] |

This guide is intended for informational purposes only and should not be a substitute for professional judgment and training. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. calpaclab.com [calpaclab.com]

- 2. B23381.22 [thermofisher.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 2-Sulfobenzoic acid | 632-25-7 [chemicalbook.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound | C7H8O6S | CID 24820382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lignincorp.com [lignincorp.com]

- 9. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. x-cellr8.com [x-cellr8.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. chemsafetypro.com [chemsafetypro.com]

In-Depth Analysis of 2-Sulfobenzoic Acid Hydrate Structure Remains an Open Area for Research

Despite its relevance in organic chemistry and potential applications, detailed theoretical and experimental studies on the specific structure of 2-sulfobenzoic acid hydrate are notably absent from publicly available scientific literature. While extensive information exists for the anhydrous form and related compounds, a comprehensive understanding of the hydrate's crystalline architecture, particularly the intricate hydrogen bonding network involving water molecules, awaits dedicated investigation.

Currently, a thorough search of prominent chemical databases, including PubChem and the Cambridge Structural Database (CSDC), reveals basic chemical properties and spectral data for this compound, but no published crystal structure or computational analysis. This lack of data prevents a detailed quantitative comparison of its structural parameters and a full elucidation of its theoretical underpinnings.

General Properties

2-Sulfobenzoic acid is a derivative of benzoic acid with a sulfonic acid group attached to the ortho position. The hydrate form incorporates one or more water molecules into its crystal lattice.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₆S | PubChem[1] |

| Molecular Weight | 220.20 g/mol | PubChem[1] |

| IUPAC Name | 2-sulfobenzoic acid;hydrate | PubChem[1] |

| Synonyms | Hydronium hydrogen 2-sulfobenzoate | PubChem[1] |

A Call for Experimental and Theoretical Exploration

To provide a comprehensive technical guide as requested, new experimental and computational research would be required. The following outlines the necessary methodologies to achieve this.

Experimental Protocol: X-Ray Crystallography

The definitive method for determining the three-dimensional structure of this compound is single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound would need to be grown. This is typically achieved by slow evaporation of a saturated aqueous solution of 2-sulfobenzoic acid.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. As the crystal is rotated, a detector collects the diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

The logical workflow for this experimental process is illustrated below.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), would provide valuable insights into the electronic structure, stability, and vibrational properties of this compound, complementing the experimental data.

Methodology:

-

Model Building: An initial structural model of this compound would be constructed, likely based on the experimentally determined crystal structure.

-

Geometry Optimization: The geometry of the molecule and its surrounding water molecules in the crystal lattice would be optimized to find the minimum energy configuration. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared and Raman spectra.

-

Analysis of Intermolecular Interactions: The hydrogen bonding network between the 2-sulfobenzoic acid and water molecules would be analyzed in detail. This includes calculating hydrogen bond lengths, angles, and energies to quantify the strength of these interactions.

The logical flow for such a computational study is depicted in the following diagram.

Future Outlook

The full characterization of this compound through the combined application of X-ray crystallography and theoretical calculations would provide the scientific community with valuable data. This would enable a deeper understanding of its solid-state properties, which is crucial for its potential use in materials science and drug development. Until such studies are conducted and published, a comprehensive technical guide on its structure remains an unmet need.

References

Methodological & Application

Application Notes & Protocols: 2-Sulfobenzoic Acid Hydrate as a Catalyst in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-sulfobenzoic acid hydrate as a solid acid catalyst for esterification reactions. This document includes detailed experimental protocols, data on catalyst efficiency, and visualizations to aid in the understanding and implementation of this methodology. This compound offers a viable alternative to traditional homogeneous catalysts like sulfuric acid, with potential advantages in terms of handling, recyclability, and reduced corrosivity.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The reaction typically involves the condensation of a carboxylic acid and an alcohol, often catalyzed by a strong acid.[1] While mineral acids like sulfuric acid are effective, they pose challenges related to reactor corrosion, difficult separation from the reaction mixture, and environmental concerns.[2]

Solid acid catalysts, such as this compound (also known as 2-carboxybenzenesulfonic acid hydrate), have emerged as promising alternatives. The presence of both a sulfonic acid group, which provides the catalytic activity, and a carboxylic acid group can influence the catalyst's solubility and interaction with the reactants. This bifunctional nature, combined with its solid state, allows for easier separation from the reaction products and the potential for catalyst recycling, contributing to greener and more sustainable chemical processes.

Catalytic Activity and Applications

This compound can effectively catalyze the esterification of a variety of carboxylic acids with primary and secondary alcohols. The sulfonic acid moiety protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol, consistent with the general mechanism of Fischer-Speier esterification.[3][4] The reaction equilibrium can be shifted towards the product side by using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene.[3][5]

Key Advantages:

-

Solid Catalyst: Facilitates easy separation from the reaction mixture, simplifying the work-up procedure.

-

Reduced Corrosion: As an organic acid, it is generally less corrosive than mineral acids like sulfuric acid.

-

Potential for Recyclability: The solid nature of the catalyst allows for its recovery and reuse in subsequent reaction cycles.

-

Good Catalytic Activity: Demonstrates comparable activity to other aromatic sulfonic acids, such as p-toluenesulfonic acid.[2]

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in esterification reactions. Optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with a Primary Alcohol

This protocol describes a typical procedure for the esterification of benzoic acid with ethanol to produce ethyl benzoate.

Materials:

-

Benzoic acid

-

Ethanol (absolute)

-

This compound

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 12.2 g, 0.1 mol), ethanol (e.g., 23.0 g, 0.5 mol, 5 equivalents), and this compound (e.g., 1.0 g, ~5 mol% relative to the carboxylic acid).

-

Add toluene (e.g., 100 mL) to the flask.

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected in the trap or by thin-layer chromatography (TLC).

-

Once the theoretical amount of water has been collected or the reaction is deemed complete by TLC, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid and remove the catalyst.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

-

The crude product can be further purified by distillation or chromatography if necessary.

Visualizing the Experimental Workflow

Data Presentation: Catalyst Performance

The following tables summarize representative data for the esterification of various carboxylic acids with different alcohols using this compound as a catalyst. These are illustrative examples based on typical outcomes for reactions catalyzed by aromatic sulfonic acids.

Table 1: Esterification of Benzoic Acid with Various Alcohols

| Entry | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol | 5:1 | 5 | 65 | 6 | 92 |

| 2 | Ethanol | 5:1 | 5 | 78 | 8 | 90 |

| 3 | n-Propanol | 3:1 | 5 | 97 | 10 | 88 |

| 4 | Isopropanol | 3:1 | 5 | 82 | 12 | 75 |

| 5 | n-Butanol | 3:1 | 5 | 118 | 10 | 85 |

Table 2: Esterification of Acetic Acid with Various Alcohols

| Entry | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | 3:1 | 2 | 78 | 4 | 95 |

| 2 | n-Butanol | 3:1 | 2 | 118 | 6 | 93 |

| 3 | Isoamyl alcohol | 2:1 | 3 | 130 | 8 | 89 |

| 4 | Benzyl alcohol | 1.5:1 | 5 | 110 (Toluene) | 12 | 82 |

Catalytic Mechanism

The catalytic cycle of this compound in esterification follows the general principles of acid catalysis.

References

Application Notes and Protocols: 2-Sulfobenzoic Acid and Its Derivatives as Ligands in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Sulfobenzoic acid and its functionalized derivatives are versatile organic ligands in the field of coordination chemistry. The presence of both a carboxylic acid and a sulfonic acid group allows for multiple coordination modes with metal ions, leading to the formation of a diverse range of structures, including discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). While direct applications of 2-sulfobenzoic acid hydrate as a primary ligand in catalytic organic synthesis are not widely reported, its derivatives have been successfully employed to construct functional materials with potential applications in areas such as catalysis, sorption, and luminescence. These materials are of significant interest for their tunable structures and properties.

This document provides an overview of the use of sulfobenzoic acid derivatives as ligands in the synthesis of coordination polymers, with a focus on experimental protocols and characterization.

I. Synthesis of Copper(II) Supramolecular Coordination Polymers with 2-Amino-4-sulfobenzoic Acid

A derivative of 2-sulfobenzoic acid, 2-amino-4-sulfobenzoic acid (H₂asba), has been utilized to synthesize copper(II) supramolecular coordination polymers. These materials exhibit interesting structural motifs and properties related to their ability to form extended networks through non-covalent interactions.

Experimental Protocol: Synthesis of [Cu(C₇H₆NO₅S)(H₂O)₂]n [1]

This protocol describes the synthesis of a one-dimensional coordination polymer of copper(II) with 2-amino-4-sulfobenzoic acid.

Materials:

-

Copper(II) salt

-

2-Amino-4-sulfobenzoic acid (H₂asba)

-

Solvent (e.g., water, ethanol/water mixture)

Procedure:

-

Dissolve 2-amino-4-sulfobenzoic acid in the chosen solvent.

-

In a separate vessel, dissolve the copper(II) salt in the same solvent.

-

Slowly add the copper(II) salt solution to the ligand solution with constant stirring.

-

Allow the reaction mixture to stand at ambient temperature.

-

Crystals of the coordination polymer will form over time.

-

Collect the crystals by filtration, wash with the solvent, and air dry.

Characterization:

The resulting coordination polymer, catena-poly[[diaquacopper(II)]-μ-3-amino-4-carboxylatobenzene-1-sulfonato-κ²O⁴:O⁴'], can be characterized by the following methods:[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate and sulfonate groups to the copper(II) center.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the polymer and identify the loss of coordinated water molecules.

-

Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the copper(II) ion.

Structural Features:

The resulting complex exhibits a polymeric chain structure which is further extended into a three-dimensional supramolecular network through interchain hydrogen bonds.[1]

Logical Relationship of Synthesis

Caption: Synthetic workflow for the preparation of a Cu(II) coordination polymer.

II. Synthesis of a Mixed-Ligand Thorium(IV) Complex with 2-Hydroxy-5-sulfobenzoic Acid

Another derivative, 2-hydroxy-5-sulfobenzoic acid (sulfosalicylic acid, SSA), has been used in combination with a secondary ligand, 1,10-phenanthroline (phen), to synthesize a thorium(IV) complex.

Experimental Protocol: Synthesis of a Th(IV)-SSA-phen Complex [2]

This protocol details the co-precipitation method for synthesizing the mixed-ligand thorium(IV) complex.

Materials:

-

Thorium(IV) nitrate tetrahydrate (Th(NO₃)₄·4H₂O)

-

2-Hydroxy-5-sulfobenzoic acid (SSA)

-

1,10-Phenanthroline (phen)

-

Solvent (e.g., aqueous solution)

Procedure:

-

Prepare aqueous solutions of Th(NO₃)₄·4H₂O, SSA, and phen separately.

-

Mix the solutions of the ligands (SSA and phen).

-

Slowly add the thorium nitrate solution to the ligand mixture with stirring.

-

A precipitate of the complex will form.

-

Collect the precipitate by filtration, wash with water, and dry.

Characterization:

The resulting complex can be characterized by:[2]

-

Elemental Analysis: To determine the empirical formula of the complex.

-

FT-IR Spectroscopy: To identify the coordination of the functional groups of both ligands to the thorium(IV) center.

-

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

-

Powder X-ray Diffraction (PXRD): To assess the crystallinity of the product.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

Structural and Physical Properties:

The synthesized thorium(IV) complex is an eight-coordinate species. FT-IR studies indicate that coordination occurs through the nitrogen atoms of phenanthroline and the oxygen atoms of sulfosalicylic acid and nitrate ions.[2] The complex is reported to be air-stable and water-soluble.[2]

Experimental Workflow

Caption: Workflow for the synthesis and characterization of a mixed-ligand Th(IV) complex.

III. Quantitative Data Summary

While extensive quantitative data on the catalytic performance of 2-sulfobenzoic acid-based ligands in organic synthesis is scarce in the literature, structural and analytical data for the synthesized coordination compounds are available.

Table 1: Summary of Synthesized Coordination Polymers

| Ligand | Metal Ion | Formula of Complex | Synthesis Method | Key Structural Feature | Ref. |

| 2-Amino-4-sulfobenzoic acid | Cu(II) | [Cu(C₇H₆NO₅S)(H₂O)₂]n | Ambient temperature crystallization | 1D polymeric chain | [1] |

| 2-Hydroxy-5-sulfobenzoic acid & 1,10-Phenanthroline | Th(IV) | Not specified | Co-precipitation | Eight-coordinate complex | [2] |

2-Sulfobenzoic acid and its derivatives are effective ligands for the construction of coordination polymers and metal-organic frameworks with diverse structural features. The synthetic protocols for these materials are generally straightforward, often involving self-assembly processes under mild conditions. While the direct catalytic applications of the parent this compound in mainstream organic synthesis reactions like cross-coupling are not well-documented, the resulting coordination materials from its derivatives hold potential for applications in various fields due to their unique structural and physical properties. Further research into the catalytic activities of these materials could open up new avenues for their use in organic synthesis.

References

Application Notes and Protocols for Dye Synthesis Utilizing 2-Sulfobenzoic Acid Hydrate as an Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of sulfonephthalein dyes, a class of valuable pH indicators, using 2-sulfobenzoic acid hydrate as a key starting material. The protocols detailed herein are based on established chemical principles and provide methodologies for the preparation of the active intermediate, 2-sulfobenzoic anhydride, and its subsequent reaction to form various indicator dyes.

Introduction

Sulfonephthalein dyes are widely used as pH indicators in biological research, clinical diagnostics, and analytical chemistry. Their vibrant color changes at specific pH ranges are a result of structural transformations within the molecule. The synthesis of these dyes typically involves the condensation of 2-sulfobenzoic anhydride with a phenol. This document outlines the necessary steps, starting from the dehydration of this compound to form the anhydride, followed by the synthesis of representative dyes such as Phenol Red, Cresol Red, and Bromothymol Blue.

While the primary application of these dyes is as pH indicators, phthalein derivatives, in general, have shown promise in broader biological applications, including cell viability assays, and analyses of biological fluids like blood and urine[1].

Synthesis of 2-Sulfobenzoic Anhydride

The key intermediate for the synthesis of sulfonephthalein dyes is 2-sulfobenzoic anhydride. This is typically prepared from 2-sulfobenzoic acid through a dehydration reaction. The hydrate form of 2-sulfobenzoic acid must first be dehydrated to yield the anhydride, which is then used in the subsequent dye synthesis steps.

Protocol 2.1: Dehydration of this compound to 2-Sulfobenzoic Anhydride

This protocol describes the general method for the cyclodehydration of 2-sulfobenzoic acid to its anhydride using a dehydrating agent.

Materials:

-

This compound

-

Acetic anhydride or Phosphorus pentoxide (dehydrating agent)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Reaction flask with a reflux condenser and a drying tube

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a reaction flask, suspend this compound in an anhydrous solvent.

-

Add a suitable dehydrating agent, such as acetic anhydride or phosphorus pentoxide, to the suspension[2].

-

Heat the mixture to reflux under anhydrous conditions for several hours to facilitate the cyclodehydration[2].

-

Monitor the reaction for the formation of the anhydride.

-

After the reaction is complete, cool the mixture to room temperature.

-

The 2-sulfobenzoic anhydride can be isolated by filtration and washed with a non-polar solvent to remove impurities.

-

Dry the product under vacuum.

An alternative preparation of 2-sulfobenzoic anhydride involves the reaction of saccharin with concentrated sulfuric acid at 140°C for 2 hours, yielding the anhydride upon cooling and filtration with a reported yield of 81%[3].

Synthesis of Sulfonephthalein Dyes

The general method for synthesizing sulfonephthalein dyes is the condensation of 2-sulfobenzoic anhydride with a substituted phenol in the presence of a catalyst. A modern and efficient approach utilizes microwave-assisted synthesis, which is often solvent-free[2].

Protocol 3.1: General Microwave-Assisted Synthesis of Sulfonephthalein Dyes

Materials:

-

2-Sulfobenzoic anhydride

-

Substituted phenol (e.g., phenol, cresol, thymol)

-

Concentrated sulfuric acid (catalyst)

-

Microwave synthesizer

-

Microwave-safe reaction vessel

-

Stir bar

-

Distilled water

-

Filtration apparatus

-

Drying oven

-

Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

-

In a microwave-safe reaction vessel, combine 2-sulfobenzoic anhydride with a twofold molar excess of the desired phenol[2].

-

Add a catalytic amount of concentrated sulfuric acid to the mixture[2].

-

Place the vessel in the microwave synthesizer and irradiate at a power of 300-500 W for 5-15 minutes. The progress of the reaction can often be monitored by a visible color change[2].

-

After cooling, add distilled water to the reaction mixture to precipitate the crude dye product[2].

-

Collect the precipitate by vacuum filtration and wash with cold distilled water to remove unreacted starting materials and the acid catalyst[2].

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture[2].

-

Dry the purified crystals in a drying oven at a moderate temperature[2].

-

Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and UV-Vis spectroscopy[2].

Specific Dye Synthesis Protocols and Data

The following sections provide detailed protocols for the synthesis of three common sulfonephthalein dyes.

Phenol Red (Phenolsulfonphthalein)

Protocol 4.1.1: Synthesis of Phenol Red

This protocol is a specific application of the general microwave-assisted synthesis.

Reactants:

-

2-Sulfobenzoic anhydride

-

Phenol

Reaction Conditions:

Procedure:

-

Follow the general microwave-assisted synthesis protocol (Protocol 3.1), using phenol as the phenolic reactant.

Cresol Red (o-Cresolsulfonphthalein)

Protocol 4.2.1: Synthesis of Cresol Red

This protocol is a conventional heating method.

Reactants and their Weight Ratios:

-

o-benzoyl sulfonyl anhydride (a derivative of 2-sulfobenzoic anhydride)

-

ortho-cresol

-

Anhydrous zinc chloride

-

Weight ratio: o-benzoyl sulfonyl anhydride : ortho-cresol : zinc chloride = 1 : 1.2 : 1.25[4].

Procedure:

-

Mix o-benzoyl sulfonyl anhydride, ortho-cresol, and anhydrous zinc chloride in a reaction vessel[4].

-

Heat the mixture to 115-120°C and maintain this temperature for 3.5-4 hours[4].

-

After the reaction, add water and dilute hydrochloric acid and heat to boiling with continuous stirring to produce dispersed particles of the product[4].

-

While hot, pour the reactants into another container and wash with warm water (30-40°C)[4].

-

Filter the mixture to obtain the sediment (crude Cresol Red)[4].

-

Dry the sediment and then treat it with diethyl ether and benzene. Stir, filter, and dry to obtain the purified Cresol Red[4].

Bromothymol Blue (Dibromothymolsulfonphthalein)

The synthesis of Bromothymol Blue is a two-step process. First, thymolsulfonphthalein is synthesized, which is then brominated.

Protocol 4.3.1: Synthesis of Thymolsulfonphthalein

Reactants:

-

2-Sulfobenzoic anhydride

-

Thymol

Procedure:

-

Follow the general microwave-assisted synthesis protocol (Protocol 3.1), using thymol as the phenolic reactant.

Protocol 4.3.2: Bromination of Thymolsulfonphthalein to Bromothymol Blue

This protocol details the bromination of the intermediate, thymolsulfonphthalein.

Materials:

-

Thymolsulfonphthalein

-

Glacial acetic acid

-

Bromine

Procedure:

-

Dissolve the synthesized thymolsulfonphthalein in glacial acetic acid[5].

-

In a separate container, prepare a solution of bromine in glacial acetic acid[5].

-

Slowly add the bromine solution to the thymolsulfonphthalein solution while maintaining the temperature between 40-50°C[5].

-

Continue stirring the reaction mixture at 40-50°C for 3.5 to 4.5 hours[5].

-

After the reaction is complete, the crude Bromothymol Blue can be isolated by precipitation and purified by recrystallization.

-

Dry the purified product at 60-80°C[5].

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized dyes.

| Dye Name | Molecular Formula | Molecular Weight ( g/mol ) | pH Transition Range | Color Change (Acidic to Basic) | λmax (acidic form) (nm) | λmax (basic form) (nm) |

| Phenol Red | C₁₉H₁₄O₅S | 354.38 | 6.8 - 8.4 | Yellow to Red | ~443 | ~570 |

| Cresol Red | C₂₁H₁₈O₅S | 382.4 | 0.2 - 1.8 & 7.2 - 8.8 | Red to Yellow & Yellow to Reddish-purple | ~434 | ~573 |

| Bromothymol Blue | C₂₇H₂₈Br₂O₅S | 624.38 | 6.0 - 7.6 | Yellow to Blue | 427 | 602 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of sulfonephthalein dyes starting from this compound.

Caption: General workflow for sulfonephthalein dye synthesis.

Mechanism of pH Indication

The function of sulfonephthalein dyes as pH indicators is due to their ability to undergo structural changes in response to varying hydrogen ion concentrations. These structural rearrangements alter the electronic conjugation of the molecule, which in turn changes the wavelengths of light it absorbs, resulting in a visible color change[6]. In acidic solutions, the dye typically exists in a less conjugated, colorless or lightly colored lactone form. As the pH increases, the lactone ring opens, and the molecule is deprotonated, leading to a highly conjugated and intensely colored quinoid structure[6].

Caption: Structural change of sulfonephthalein dyes with pH.

References

- 1. What are the molecular structures of sulfonphthalein acid-base indicators? | Chemical Education Xchange [chemedx.org]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application of 2-Sulfobenzoic Acid Hydrate in the Synthesis of Fluorescent Whitening Agents: A Review and Representative Protocols

Initial Investigation: A comprehensive literature search was conducted to determine the role of 2-Sulfobenzoic acid hydrate in the synthesis of fluorescent whitening agents (FWAs). The search did not yield specific examples or established protocols for the direct application of this compound as a primary building block or key intermediate in the synthesis of common classes of fluorescent whitening agents, such as those based on stilbene, coumarin, or benzoxazole.

While various sulfonic acids are integral to the structure and synthesis of many FWAs, the literature predominantly points to 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) as the foundational precursor for the widely used stilbene-based optical brighteners.

Therefore, this document provides a detailed overview and experimental protocols for the synthesis of a representative class of stilbene-based fluorescent whitening agents, which exemplifies the general principles and methodologies in this field.

Representative Application: Synthesis of Stilbene-Based Fluorescent Whitening Agents

The most commercially significant class of fluorescent whitening agents are derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS).[1][2][3] These compounds are widely used in the textile, paper, and detergent industries to enhance the whiteness of materials.[1][2][3] The synthesis typically involves a multi-step reaction of DAS with cyanuric chloride and subsequent substitution with various amines to build a complex, highly conjugated molecule that absorbs UV light and emits blue light, resulting in a whitening effect.[1][4]

General Synthetic Pathway

The synthesis of stilbene-based FWAs generally follows a sequential nucleophilic substitution on a triazine ring. The process begins with the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with DAS. The remaining chlorine atoms on the triazine rings are then substituted by reacting with other amines or alcohols. This multi-step process allows for the fine-tuning of the FWA's properties, such as its affinity for specific substrates, solubility, and lightfastness.[4][5]

A common synthetic route involves the following key steps:

-

First Condensation: Reaction of cyanuric chloride with an aromatic amine (e.g., aniline or a substituted aniline).

-

Second Condensation: Reaction of the resulting dichlorotriazine intermediate with 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS).

-

Third Condensation: Reaction of the bis-monochlorotriazine intermediate with a primary or secondary amine (e.g., diethanolamine) to yield the final FWA.

Experimental Protocols

The following protocols are representative examples of the synthesis of stilbene-based fluorescent whitening agents.

Protocol 1: Synthesis of a Symmetrical Bis(triazinylamino)stilbene Derivative

This protocol describes a three-step synthesis of a symmetrical FWA.

Step 1: Synthesis of the Dichlorotriazine Intermediate

-

A suspension of cyanuric chloride (e.g., 8.0 mmol) in water is prepared with a dispersant and calcium carbonate.

-

A solution of an aromatic amine (e.g., aniline, 8.0 mmol) and sodium carbonate in water is added dropwise to the cyanuric chloride suspension at a temperature of 0-5°C.

-

The reaction mixture is stirred for a specified time (e.g., 2 hours) while maintaining the low temperature to yield the dichlorotriazine intermediate.

Step 2: Reaction with 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS)

-

A solution of DAS (4.0 mmol) and sodium carbonate in water is added to the reaction mixture from Step 1.

-

The temperature is raised to 20-40°C, and the pH is maintained between 6.0 and 7.0 using a sodium carbonate solution.

-

The reaction is stirred for several hours until completion, which can be monitored by the disappearance of the amino group.

Step 3: Final Condensation with an Amine

-

An amine (e.g., diethanolamine, 8.0 mmol) is added to the reaction mixture from Step 2.

-

The temperature is raised to 80-95°C, and the pH is adjusted to 8.0-9.0 with sodium hydroxide.

-

The reaction is maintained at this temperature for a few hours to complete the synthesis of the final FWA.[6]

Quantitative Data from Representative Syntheses

| Parameter | Step 1: First Condensation | Step 2: Second Condensation | Step 3: Final Condensation | Reference |

| Temperature | 0-10°C | 35-60°C | 80-100°C | [5][7] |

| pH | 2.5-4.0 | 6.0-8.0 | 8.0-10.0 | [6][7] |

| Reaction Time | 1-2 hours | 1-5 hours | 2-3 hours | [5][7] |

| Typical Yield | - | - | >80% | [8] |

Experimental Workflow

The overall workflow for the synthesis and purification of a stilbene-based FWA is outlined below.

Conclusion

While the direct application of this compound in the synthesis of mainstream fluorescent whitening agents is not prominently documented, the field heavily relies on other sulfonated aromatic compounds, particularly 4,4'-diaminostilbene-2,2'-disulfonic acid. The synthetic methodologies for stilbene-based FWAs are well-established, involving controlled, multi-step condensation reactions to produce complex molecules with tailored properties. The provided protocols and data offer a representative overview of the synthesis of these important industrial chemicals. Further research could explore niche applications or the synthesis of novel FWAs where this compound may serve as a unique precursor or modifying agent.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]

- 3. WO1996000221A1 - Optical brightening agents - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. isca.me [isca.me]

- 6. CN105400229A - Preparation method of liquid fluorescent whitening agent used for papermaking - Google Patents [patents.google.com]

- 7. AT213897B - Process for the preparation of new derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid - Google Patents [patents.google.com]

- 8. sciforum.net [sciforum.net]

Application Notes and Protocols: 2-Sulfobenzoic Acid Hydrate as a Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Sulfobenzoic acid hydrate is a versatile and efficient organocatalyst employed in various organic syntheses. Its acidic nature, coupled with its commercial availability and cost-effectiveness, makes it an attractive option for promoting a range of chemical transformations. This document provides detailed application notes and experimental protocols for reactions catalyzed by this compound, with a focus on multi-component reactions that are of significant interest in medicinal chemistry and drug discovery.

Applications

This compound has demonstrated notable catalytic activity in the synthesis of heterocyclic compounds through one-pot, multi-component reactions. These reactions are highly valued for their efficiency, atom economy, and the ability to generate molecular diversity. A prime example is its use in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones using a related catalyst, 2-Hydroxy-5-sulfobenzoic acid, which provides a strong indication of the expected performance of sulfonic acid-based catalysts in these reactions.[1]

Table 1: Synthesis of 1-Amidoalkyl-2-naphthols

| Entry | Aldehyde | Amide/Urea | Catalyst Loading (mol%) | Time (min) | Yield (%) |